
(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of cyclohexane derivatives using trifluoromethylating agents such as trifluoromethyl phenyl sulfone . This reaction is often promoted by visible light and does not require a photoredox catalyst, making it an efficient and environmentally friendly approach.
Industrial Production Methods
Industrial production of (1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid may involve large-scale synthesis using similar radical trifluoromethylation techniques. The scalability of these methods allows for the efficient production of the compound in significant quantities, which is essential for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced cyclohexane derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted cyclohexane compounds with different functional groups.
Applications De Recherche Scientifique
(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Used in the production of materials with specific properties, such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and stability, affecting its interactions with enzymes and other biomolecules. These interactions can lead to various biological effects, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in the preparation of more complex fluorinated compounds.
Trifluoroacetimidoyl Chlorides: Used in the synthesis of trifluoromethyl-containing heterocycles.
Uniqueness
(1R,3S)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of the trifluoromethyl group on a cyclohexane ring. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications that require stability and specific interactions with other molecules.
Propriétés
Formule moléculaire |
C8H11F3O2 |
|---|---|
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
(1R,3S)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6+/m1/s1 |
Clé InChI |
CJMWFGSSEGRSHR-RITPCOANSA-N |
SMILES isomérique |
C1C[C@H](C[C@H](C1)C(F)(F)F)C(=O)O |
SMILES canonique |
C1CC(CC(C1)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B11761126.png)
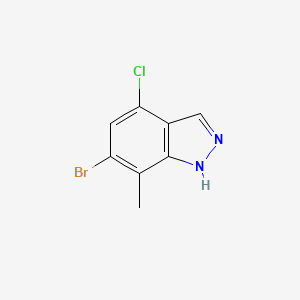
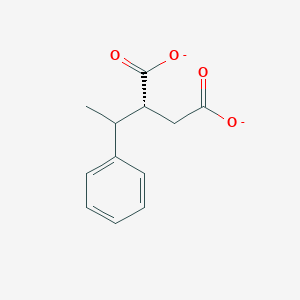
![9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11761140.png)
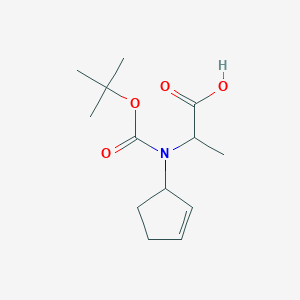
![2,3,5-trideuterio-N-[(Z)-ethylideneamino]-4,6-dinitroaniline](/img/structure/B11761146.png)
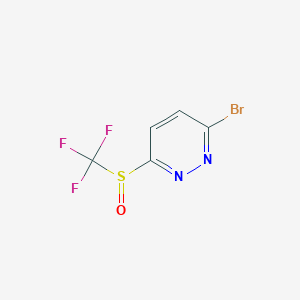
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11761155.png)
![[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B11761164.png)
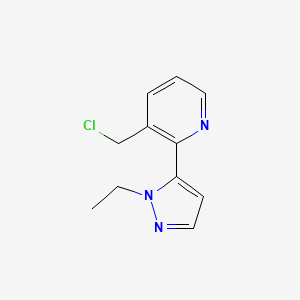
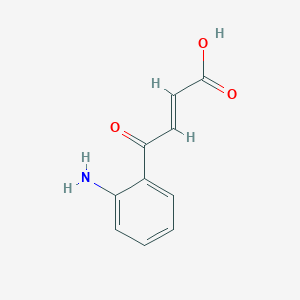
![4-Fluoro-5-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761181.png)
![8,8-Difluoro-2-azaspiro[4.5]decane](/img/structure/B11761192.png)

